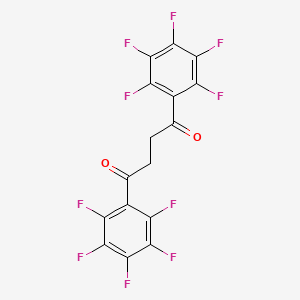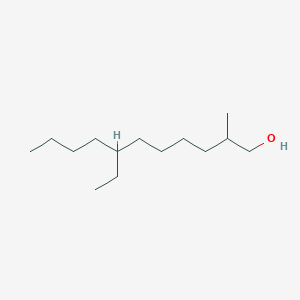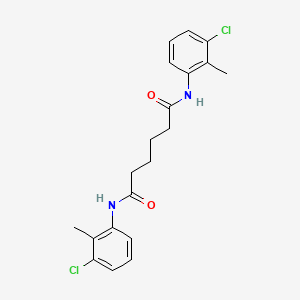
N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of two 3-chloro-2-methylphenyl groups attached to a hexanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide typically involves the reaction of hexanediamine with 3-chloro-2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amide derivatives, while oxidation reactions may produce corresponding carboxylic acids.
科学的研究の応用
N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-2-(2,6-dichlorophenoxy)acetamide
- 3-Chloro-2-methylphenyl isocyanate
- 2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-N,N-diethylacetamide
Uniqueness
N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its dual phenyl groups with chlorine substituents provide distinct chemical properties that can be exploited in various applications, making it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
316139-04-5 |
|---|---|
分子式 |
C20H22Cl2N2O2 |
分子量 |
393.3 g/mol |
IUPAC名 |
N,N'-bis(3-chloro-2-methylphenyl)hexanediamide |
InChI |
InChI=1S/C20H22Cl2N2O2/c1-13-15(21)7-5-9-17(13)23-19(25)11-3-4-12-20(26)24-18-10-6-8-16(22)14(18)2/h5-10H,3-4,11-12H2,1-2H3,(H,23,25)(H,24,26) |
InChIキー |
GROAXFNJDXAKDX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCCC(=O)NC2=C(C(=CC=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




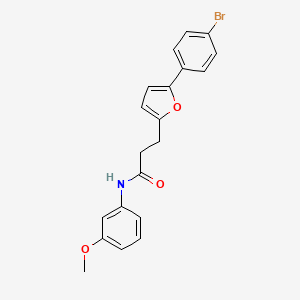

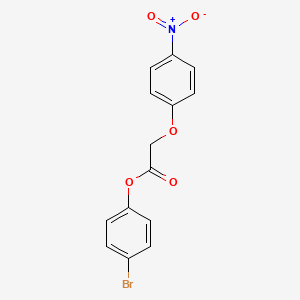
![1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B11949695.png)
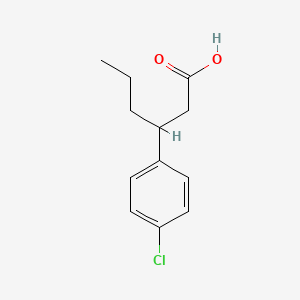
![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)

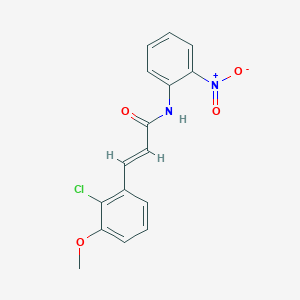
![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)
